molecular formula C11H15BrO2 B8333789 1-Bromo-2-(2,2-dimethoxypropyl)benzene

1-Bromo-2-(2,2-dimethoxypropyl)benzene

Cat. No.: B8333789
M. Wt: 259.14 g/mol
InChI Key: BHOVSXBINUEBHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Bromo-2-(2,2-dimethoxypropyl)benzene is a brominated aromatic compound featuring a benzene ring substituted with a bromine atom at position 1 and a 2,2-dimethoxypropyl group at position 2. The 2,2-dimethoxypropyl substituent consists of a propyl chain with two methoxy groups attached to the central carbon, forming a dimethyl acetal structure. This compound serves as a versatile intermediate in organic synthesis, particularly in coupling reactions and the construction of complex molecules such as hydroacenes or indole derivatives . Its synthesis typically involves oxidation of a propanol precursor followed by acetal protection, yielding a colorless oil with moderate to high efficiency (e.g., 95% yield in ) .

Properties

Molecular Formula

C11H15BrO2

Molecular Weight

259.14 g/mol

IUPAC Name

1-bromo-2-(2,2-dimethoxypropyl)benzene

InChI

InChI=1S/C11H15BrO2/c1-11(13-2,14-3)8-9-6-4-5-7-10(9)12/h4-7H,8H2,1-3H3

InChI Key

BHOVSXBINUEBHV-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CC=C1Br)(OC)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 1-bromo-2-(2,2-dimethoxypropyl)benzene, highlighting differences in substituents, synthesis, and applications:

Compound Name Substituent Molecular Weight (g/mol) Synthesis Method Yield Physical State Key Applications
This compound -CH₂-C(OMe)₂-CH₃ 259.14 Oxidation/acetal protection 95% Colorless oil Hydroacene synthesis, coupling reactions
1-Bromo-2-(2-methoxyethyl)benzene -CH₂-CH₂-OMe 229.10 Pd-catalyzed hydrogenation 84% Yellow solid Indole intermediate in drug discovery
1-Bromo-2-(2-chloro-2-methylpropyl)benzene -CH₂-C(Cl)(CH₃)₂ 271.59 Hydrochlorination of alkenes 95% Colorless oil Alkene/alkyne functionalization
1-Bromo-2-(phenylselenyl)benzene -SePh 297.08 Cu-catalyzed coupling N/A Oil Organoselenium chemistry
1-Bromo-2-(3,3-dimethoxypropyl)naphthalene Naphthalene backbone 309.20 Gold(I)-catalyzed cyclization N/A Colorless oil Extended aromatic systems
1-Bromo-2-isopropylbenzene -CH(CH₃)₂ 213.11 Friedel-Crafts alkylation N/A Liquid Industrial intermediates

Key Comparative Insights:

Substituent Reactivity :

  • The dimethoxypropyl group in this compound acts as a protected carbonyl, enabling controlled deprotection to a ketone in multi-step syntheses. This contrasts with the methoxyethyl group (in 1-bromo-2-(2-methoxyethyl)benzene), which lacks such versatility but offers greater stability under acidic conditions .
  • The chloro-methylpropyl group (in 1-bromo-2-(2-chloro-2-methylpropyl)benzene) introduces both steric bulk and electrophilicity, enhancing reactivity in substitution reactions compared to the electron-rich dimethoxypropyl analog .

Synthetic Efficiency :

  • The dimethoxypropyl derivative is synthesized via oxidation and acetalation (95% yield), outperforming the methoxyethyl analog (84% yield via Pd catalysis) .
  • Hydrochlorination methods (e.g., for 1-bromo-2-(2-chloro-2-methylpropyl)benzene) achieve near-quantitative yields (95%), highlighting the efficiency of B(C₆F₅)₃-catalyzed reactions .

Applications :

  • Dimethoxypropyl derivatives are pivotal in gold(I)-catalyzed hydroacene synthesis, leveraging the acetal’s ability to stabilize reactive intermediates .
  • Methoxyethyl and chloro-methylpropyl analogs are preferred in pharmaceutical contexts (e.g., Elironrasib intermediates) due to their compatibility with cross-coupling reactions .
  • Naphthalene-based analogs (e.g., 1-bromo-2-(3,3-dimethoxypropyl)naphthalene) expand π-conjugation, making them valuable in materials science .

Steric and Electronic Effects :

  • The dimethoxypropyl group imposes moderate steric hindrance while donating electron density via methoxy groups, favoring electrophilic aromatic substitution.
  • Isopropyl substituents (e.g., in 1-bromo-2-isopropylbenzene) offer minimal electronic perturbation but significant steric shielding, limiting reactivity at the bromine site .

Research Findings and Trends

  • Stability : Dimethoxypropyl acetals are acid-labile, necessitating careful handling in acidic environments. In contrast, methoxyethyl ethers exhibit broader pH stability .
  • Market Viability : Compounds like 1-bromo-2-isopropylbenzene dominate industrial markets due to simpler synthesis and lower production costs, whereas dimethoxypropyl variants remain niche intermediates .

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